molecular formula C13H15NO2 B8535794 4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)pyridine

4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)pyridine

Cat. No.: B8535794
M. Wt: 217.26 g/mol
InChI Key: VQWAWWSDRNNUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)pyridine is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridine

InChI

InChI=1S/C13H15NO2/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

VQWAWWSDRNNUEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1C3=CC=NC=C3)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 40 ml of pyridine was dissolved 5 g of 4-hydroxy-4-(4-pyridyl)cyclohexanone ethyleneacetal and, 8 ml of thionyl chloride was added to the solution at -10° C. Then, after stirring at 0° C., the reaction solution was poured onto ice. After an excess of a sodium hydroxide aqueous solution was added to the mixture, it was extracted with methylene chloride and the extract was purified to give 4 g of 4-(4-pyridyl)cyclohex-3-enone ethyleneacetal.
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5 g
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8 mL
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40 mL
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Synthesis routes and methods II

Procedure details

5 g of 4-hydroxy-4-(4-pyridyl)cyclohexanone ethylene acetal was dissolved in 40 ml of pyridine and 8 ml of thionyl chloride was added thereto at -10° C. The obtained mixture was stirred at 0° C. and poured onto ice and an excessive amount of an aqueous solution of sodium hydroxide was added thereto. After purifying the reaction mixture by extracting with methylene chloride, 4 g of 4-(4-pyridyl)cyclohex-3-enone ethylene acetal was obtained. m.p.: 67°-70° C. NMRδTMSCDCl3 : 1.86 (2H, t), 2.4-2.7 (4H, m), 4.04 (4H, s), 6.24 (1H, t), 7.28 (2H, d) and 8.52 (2H, d).
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5 g
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40 mL
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8 mL
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Synthesis routes and methods III

Procedure details

To 5 g of 4-hydroxy-4-(4-pyridyl)cyclohexanone ethyleneacetal dissolved in 40 ml of pyridine, there was added 8 ml of thionyl chloride at -10° C. After stirring the mixture at 0° C., the reaction mixture was poured into ice water. Then, an excess amount of aqueous sodium hydroxide solution was added. The reaction mixture was extracted with methylene chloride and purified. Thus, there was obtained 4 g of 4-(4-pyridyl)cyclohex-3-enone ethyleneacetal.
Quantity
5 g
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reactant
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40 mL
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solvent
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8 mL
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reactant
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ice water
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Synthesis routes and methods IV

Procedure details

SOCl2(10.5 ml) was added dropwise at −10° C. to a solution of 8-(pyridin-4-yl)-1,4-dioxa-spiro[4.5]decan-8-ol (6.0 g, 25.5 mmol, 1 eq) in pyridine (50 ml), and stirring was carried out for 15 min. After monitoring by thin-layer chromatography, the reaction mixture was poured carefully onto ice (100 g), neutralized with sat. sodium hydrogen carbonate solution (100 ml) and extracted with dichloromethane (2×150 ml). The combined organic phases were washed with water (100 ml) and sat. NaCl solution (100 ml), dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 1% MeOH in dichloromethane). Yield: 63% (3.5 g, 16.1 mmol).
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10.5 mL
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6 g
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50 mL
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100 mL
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